molecular formula C15H16N4O2 B6546003 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946231-98-7

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B6546003
CAS No.: 946231-98-7
M. Wt: 284.31 g/mol
InChI Key: MRGXTEDKRMKUMP-UHFFFAOYSA-N
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Description

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core linked to an oxadiazole moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation Products: Oxides of the indole or oxadiazole rings.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups on the indole or oxadiazole rings.

Mechanism of Action

The mechanism of action of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The oxadiazole moiety can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical properties. The propyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic profile .

Properties

IUPAC Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-5-14-17-18-15(21-14)12-8-10-6-3-4-7-11(10)19(12)9-13(16)20/h3-4,6-8H,2,5,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGXTEDKRMKUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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